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Cat. No.: B1207047 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Magnesium methanide (Mg₂C) is a fascinating binary compound that, unlike more common

magnesium carbides such as magnesium acetylide (MgC₂) or sesquicarbide (Mg₂C₃), contains

isolated carbon anions (C⁴⁻), known as methanide ions.[1][2] The synthesis and structural

characterization of Mg₂C require high-pressure and high-temperature conditions, making its

study a notable challenge in materials science.[1][2] This compound crystallizes in the

antifluorite structure and is recoverable to ambient conditions, where it can be studied using ex

situ techniques.[1][2]

These application notes provide a comprehensive overview of the crystallographic data for

Mg₂C and related magnesium carbides, along with detailed protocols for their synthesis and X-

ray diffraction analysis. The information is intended to guide researchers in the structural

elucidation of these and similar high-pressure materials.

Data Presentation: Crystallographic Data of
Magnesium Carbides
The following tables summarize the key crystallographic parameters for magnesium

methanide (Mg₂C) and the two polymorphs of magnesium sesquicarbide (α-Mg₂C₃ and β-
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Mg₂C₃), providing a comparative overview of their structures.

Table 1: Crystal Structure and Unit Cell Parameters of Magnesium Carbides.

Comp
ound

Formul
a

Crystal
Syste
m

Space
Group

a (Å) b (Å) c (Å) β (°) Ref.

Magnes

ium

Methani

de

Mg₂C Cubic Fm-3m
5.4480(

4)

5.4480(

4)

5.4480(

4)
90 [1][3]

α-

Magnes

ium

Sesquic

arbide

α-

Mg₂C₃

Orthorh

ombic
Pnnm 3.742 5.291 6.448 90 [4]

β-

Magnes

ium

Sesquic

arbide

β-

Mg₂C₃

Monocli

nic
C2/m

4.831(1

)

4.700(1

)

6.029(1

)

126.71(

1)
[5][6]

Table 2: Selected Bond Distances and Coordination Environments.
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Compound Bond
Distance
(Å)

Coordinatio
n of Cation

Coordinatio
n of Anion

Ref.

Mg₂C Mg-C 2.36

Mg

coordinated

by 4 C

C

coordinated

by 8 Mg

(cubic)

[1]

α-Mg₂C₃ Mg-C 2.21 - 2.47

Mg in 3-

coordinate

geometry to 5

C of C₃⁴⁻

C₃⁴⁻ chains

in alternating

orientations

[4]

β-Mg₂C₃ C=C ~1.332 -

Linear C₃⁴⁻

chains nearly

aligned along

the c-axis

[5][7]

Experimental Protocols
The synthesis and crystallographic analysis of magnesium methanide are complex processes

requiring specialized high-pressure equipment. The following protocols are synthesized from

published research.[1][2][5][6]

Protocol 1: High-Pressure, High-Temperature (HPHT)
Synthesis of Mg₂C
This protocol describes the synthesis of polycrystalline Mg₂C from its constituent elements

using a multianvil press or a diamond anvil cell (DAC).

1. Sample Preparation:

Start with high-purity magnesium powder (e.g., 99.5%, 325 mesh) and a carbon source such

as glassy carbon or graphite.[5]

In an inert atmosphere (e.g., an argon-filled glovebox), thoroughly mix stoichiometric

amounts of magnesium and carbon (2:1 molar ratio).
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Press the mixture into a dense pellet.

2. High-Pressure Apparatus Assembly (Multianvil Press Example):

Place the pellet inside a capsule material that is chemically inert under the reaction

conditions (e.g., MgO).[6]

Assemble the capsule within a heater (e.g., graphite or rhenium) and an insulating sleeve

(e.g., ZrO₂).[6]

Place this assembly into the multianvil press.

3. Synthesis Conditions:

Pressurize the sample to over 15 GPa. The formation of Mg₂C has been observed between

15 and 30 GPa.[1][2]

While maintaining pressure, heat the sample to a temperature between 1775 K and 2275 K

for approximately one hour.[1][2]

Quench the sample by turning off the heating power.

Slowly decompress the apparatus to ambient pressure.

Recover the sample in an inert atmosphere to prevent reaction with air and moisture.[2][6]

Protocol 2: Powder X-ray Diffraction (PXRD) Data
Collection
This protocol outlines the steps for collecting powder X-ray diffraction data from the

synthesized Mg₂C. Both in situ and ex situ methods are described.

A. In situ PXRD (during synthesis):

Perform the HPHT synthesis (Protocol 1) on a beamline at a synchrotron facility equipped for

in situ diffraction (e.g., ESRF ID06).[6][8]

Use a large-volume press or a DAC transparent to X-rays.
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Collect angular dispersive X-ray diffraction patterns at various pressure and temperature

points using a high-energy monochromatic X-ray source (e.g., λ = 0.3874 Å) and an area

detector or scintillation counter.[6]

Calibrate the system using a known standard (e.g., LaB₆).[6]

B. Ex situ PXRD (on recovered sample):

Under an inert atmosphere, load the recovered polycrystalline sample into a glass capillary

and seal it.[6]

Mount the capillary on a powder diffractometer. A high-intensity source (e.g., Mo Kα

radiation) and an area detector are recommended.[6]

Collect diffraction data over a wide 2θ range.

Use a silicon standard to calibrate the sample-to-detector distance.[6]

Protocol 3: Structure Solution and Refinement
This protocol details the process of analyzing the collected PXRD data to determine the crystal

structure.

1. Data Processing:

Integrate the raw 2D diffraction images into 1D diffraction patterns using software such as

FIT2D.[5]

Perform background subtraction and peak identification.

2. Phase Identification and Indexing:

Compare the experimental diffraction pattern to known phases in crystallographic databases

to identify the presence of Mg₂C, unreacted starting materials, or byproducts.

Index the diffraction peaks corresponding to the new phase using software like PowderCell

or CheckCell to determine the unit cell parameters and crystal system.[6]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://uspex-team.org/static/file/Strobel_Mg2C3_2014.pdf
https://uspex-team.org/static/file/Strobel_Mg2C3_2014.pdf
https://uspex-team.org/static/file/Strobel_Mg2C3_2014.pdf
https://uspex-team.org/static/file/Strobel_Mg2C3_2014.pdf
https://uspex-team.org/static/file/Strobel_Mg2C3_2014.pdf
https://www.researchgate.net/publication/280788864_Synthesis_of_b-Mg2C3_A_Monoclinic_High-Pressure_Polymorph_of_Magnesium_Sesquicarbide
https://uspex-team.org/static/file/Strobel_Mg2C3_2014.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1207047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Structure Refinement (Rietveld Method):

The Rietveld method is a full-profile fitting technique used to refine the crystal structure

model against the experimental powder diffraction data.[9]

Use a suitable software package for Rietveld refinement, such as GSAS with the EXPGUI

interface.[6]

Start the refinement with an initial structural model. For Mg₂C, the antifluorite (Li₂O-type)

structure in the Fm-3m space group is the appropriate model.[1]

Refine the following parameters in a sequential manner:

Scale factor and background coefficients.

Unit cell parameters.

Peak shape parameters (e.g., Gaussian and Lorentzian components) to model

instrumental and sample broadening.

Atomic coordinates (if not fixed by symmetry) and isotropic/anisotropic displacement

parameters.

Preferred orientation parameters, if necessary.

Assess the quality of the fit using agreement indices (R-factors) such as Rwp, Rp, and χ². A

good fit is indicated by low R-factors and a flat difference plot (observed - calculated

intensity).

Mandatory Visualizations
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Caption: Experimental workflow for the synthesis and crystallographic analysis of Mg₂C.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1207047?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1207047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Magnesium Carbides

Synthesis Conditions
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Caption: Relationship between different magnesium carbides and their typical synthesis

pressures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: X-ray Crystallography
of Magnesium Methanide (Mg₂C)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1207047#x-ray-crystallography-of-magnesium-
methanide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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